

NBD-14270: Application Notes and Protocols for DMSO and PEG300 Formulations

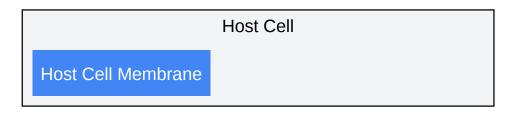
Author: BenchChem Technical Support Team. Date: December 2025

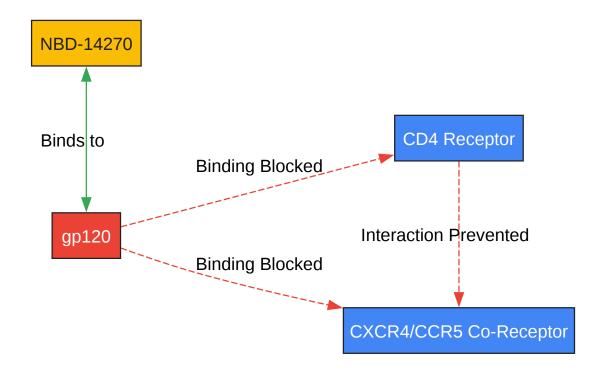
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **NBD-14270** in Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300), along with protocols for solution preparation and solubility determination. **NBD-14270** is a potent HIV-1 entry inhibitor that functions by binding to the viral envelope glycoprotein gp120.[1]

Solubility Data

The solubility of **NBD-14270** in DMSO and a common co-solvent system containing PEG300 is summarized below. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of **NBD-14270**, and using a fresh, unopened stock of DMSO is highly recommended.[1]




Solvent/Vehicle	Solubility	Molar Concentration (mM)	Notes
DMSO	100 mg/mL	235.06 mM	Ultrasonic assistance is required. Use of newly opened, anhydrous DMSO is critical for achieving this solubility.[1]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL	≥ 5.88 mM	This formulation results in a clear solution.[1]

Mechanism of Action: HIV-1 Entry Inhibition

NBD-14270 acts as an antagonist to the HIV-1 envelope glycoprotein gp120. By binding to gp120, **NBD-14270** prevents the conformational changes required for the virus to engage with the host cell's CD4 receptor and subsequent co-receptors (CXCR4 or CCR5), thereby inhibiting viral entry into the host cell.

Click to download full resolution via product page

Caption: NBD-14270 inhibits HIV-1 entry by binding to gp120.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL NBD-14270 Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of NBD-14270 in DMSO.

Materials:

• NBD-14270 powder

- Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Procedure:

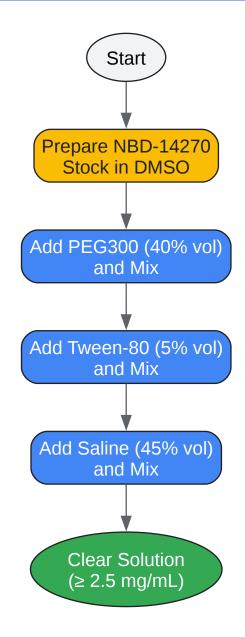
- Weigh the desired amount of NBD-14270 powder and place it in a sterile vial.
- Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
- Vortex the mixture vigorously for 1-2 minutes.
- Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved. Intermittent vortexing may aid dissolution.
- Visually inspect the solution to ensure there is no undissolved particulate matter.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a 2.5 mg/mL NBD-14270 Formulation in a DMSO/PEG300 Co-Solvent System

Objective: To prepare a clear, injectable formulation of NBD-14270 for in vivo or in vitro studies.

Materials:

- NBD-14270 powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene Glycol 300 (PEG300)
- Tween-80



- Saline solution (0.9% NaCl)
- Sterile conical tubes
- Pipettes

Procedure:

- Prepare a stock solution of NBD-14270 in DMSO (e.g., 25 mg/mL).
- In a sterile conical tube, add the solvents in the following order, ensuring complete mixing after each addition:
 - 10% of the final volume with the **NBD-14270** DMSO stock solution.
 - 40% of the final volume with PEG300.
 - 5% of the final volume with Tween-80.
 - 45% of the final volume with saline solution.
- For example, to prepare 1 mL of a 2.5 mg/mL solution:
 - Start with 100 μL of a 25 mg/mL NBD-14270 stock in DMSO.
 - Add 400 μL of PEG300 and mix thoroughly.
 - Add 50 μL of Tween-80 and mix thoroughly.
 - \circ Add 450 µL of saline and mix to a final volume of 1 mL.
- The final solution should be clear and free of precipitation.

Click to download full resolution via product page

Caption: Workflow for preparing the **NBD-14270** co-solvent formulation.

Protocol 3: General Kinetic Solubility Assessment in DMSO

Objective: To determine the kinetic solubility of a compound in DMSO. This method provides a preliminary idea of a compound's solubility.[2]

Materials:

- Test compound (e.g., NBD-14270)
- Dimethyl Sulfoxide (DMSO)
- Aqueous buffer (e.g., PBS pH 7.4)
- Microplate reader or spectrophotometer
- 96-well plates
- Pipettes

Procedure:

- Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
- Serially dilute the stock solution in DMSO to create a range of concentrations.
- Add a small, fixed volume of each DMSO-compound solution to a larger volume of aqueous buffer in a 96-well plate. A typical ratio is 1:99 (e.g., 2 μL of DMSO stock to 198 μL of buffer).
- Mix the plate and allow it to equilibrate for a set period (e.g., 1-2 hours) at room temperature.
- Measure the turbidity or light scattering of each well using a microplate reader at a suitable wavelength (e.g., 620 nm).
- The highest concentration that does not show significant precipitation compared to a DMSOonly control is considered the kinetic solubility in that aqueous system.

Note: For a more definitive thermodynamic solubility, the shake-flask method is recommended, which involves equilibrating the solid compound in the solvent over a longer period.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [NBD-14270: Application Notes and Protocols for DMSO and PEG300 Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425597#nbd-14270-solubility-in-dmso-and-peg300]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com